Sodium chloroplatinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

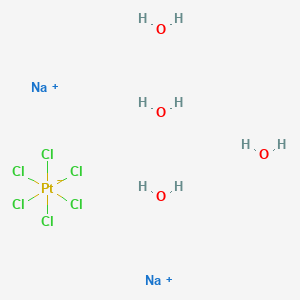

Sodium chloroplatinate, also known as sodium hexachloroplatinate, is an inorganic compound with the formula Na2[PtCl6]. It consists of the sodium cation and the hexachloroplatinate anion . It is often used as an intermediate in the preparation of Pt complexes .

Synthesis Analysis

Sodium hexachloroplatinate is obtained as an intermediate in the preparation of Pt complexes. The process often starts with the dissolution of platinum in aqua regia, giving hexachloroplatinic acid, which is then reacted with sodium chloride and evaporated, leaving the salt behind .Molecular Structure Analysis

The molecular structure of sodium chloroplatinate involves a 1:1 ratio of sodium and chloride ions . The independent parameters under the control of the analysts are: selection of the buffer (its pH and ion strength), applied voltage, temperature and dimensions of the capillary, and additives to the background electrolyte .Chemical Reactions Analysis

Sodium hexachloroplatinate is involved in various chemical reactions. For instance, it can be converted back to platinum metal via conversion to the ammonium salt followed by thermal decomposition . This compound also reacts with a base, such as sodium hydroxide, producing [Pt(OH)6]−2 ion .Physical And Chemical Properties Analysis

Sodium chloroplatinate is an orange crystalline solid with a density of 2.5 g/cm³. It is soluble in water and has a melting point of 110 °C .科学的研究の応用

Agricultural Applications : Sodium chlorate, a related compound, has been utilized in agriculture as an herbicide and food preservative. It has also been proposed for use against enterobacteria in food animal production (Smith, Oliver, Taylor, & Anderson, 2012).

Water Treatment : Sodium hypochlorite, another related compound, is used for disinfecting drinking water and in hospital wastewater treatment. It's effective in reducing waterborne diseases and controlling pathogenic microorganisms (Clasen & Edmondson, 2006); (Emmanuel et al., 2004).

Toxicological Effects : Sodium chlorate, when used as a herbicide and disinfectant, can generate reactive oxygen species and induce oxidative damage in human erythrocytes, suggesting a potential risk factor in its applications (Ali, Ahmad, & Mahmood, 2016).

Environmental Impact : Research on sodium chlorate and sodium hypochlorite highlights their potential impact on the environment, including aquatic organisms and water quality. These studies underscore the need for careful management of such chemicals in various applications (Yuan et al., 2011).

Medical and Dental Applications : Sodium hypochlorite is widely used in endodontics as a root canal irrigant. Studies have evaluated its effectiveness and interaction with other substances in dental procedures (Zou, Shen, Li, & Haapasalo, 2010).

特性

IUPAC Name |

disodium;hexachloroplatinum(2-);tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.4H2O.Pt/h6*1H;;;4*1H2;/q;;;;;;2*+1;;;;;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLFMUXMQKXOCE-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8Na2O4Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium;hexachloroplatinum(2-);tetrahydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。